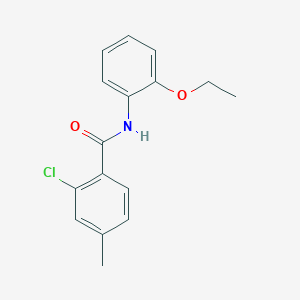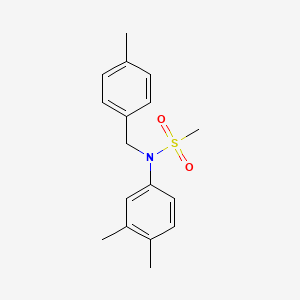![molecular formula C17H17ClN2O2 B5823780 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5823780.png)
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide, also known as CMPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide is not fully understood. However, it has been proposed that 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has also been found to modulate the activity of various cytokines and chemokines involved in the immune response.
Biochemical and Physiological Effects:
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has also been found to inhibit the activity of COX-2 and reduce the production of prostaglandins. In addition, 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has been found to modulate the activity of various immune cells such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide is a useful tool for scientific research as it exhibits a wide range of biochemical and physiological effects. It has been found to be effective in various experimental models of inflammation and autoimmune diseases. However, one limitation of 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide. Another area of interest is the investigation of the potential use of 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide in the treatment of various autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of novel drug delivery systems for 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide could improve its solubility and bioavailability, making it a more effective tool for scientific research.
Synthesemethoden
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-chloro-2-methylaniline with propionyl chloride to form N-(4-chloro-2-methylphenyl)propanamide. This compound is then reacted with 3-aminobenzoic acid to form 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has been extensively used in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has also been found to modulate the immune system and has been investigated for its potential use in the treatment of various autoimmune diseases.
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-3-16(21)19-12-5-4-6-13(10-12)20-17(22)14-8-7-11(2)9-15(14)18/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATJTKAMEFFIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5823706.png)



![N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5823720.png)
![methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5823728.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5823732.png)
![10-(2-hydroxyethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5823738.png)

![4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B5823774.png)



![N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823826.png)